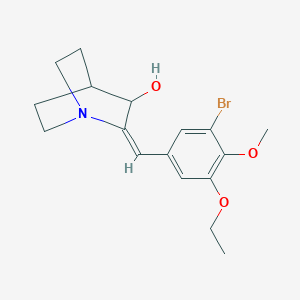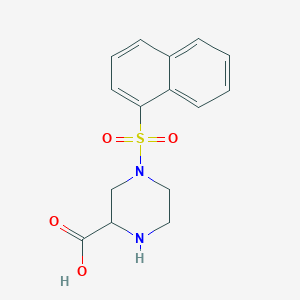![molecular formula C20H22F3N3O B5300246 2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5300246.png)
2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.
Mecanismo De Acción
TPCA-1 exerts its pharmacological effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In the inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. TPCA-1 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB. This leads to the inhibition of the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects
TPCA-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory disorders. Moreover, TPCA-1 has been shown to inhibit the replication of various viruses. In addition, TPCA-1 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of NF-κB in various diseases. Moreover, TPCA-1 has been extensively studied for its pharmacological effects, which makes it a well-characterized compound for lab experiments. However, TPCA-1 has some limitations for lab experiments. It is a synthetic compound, which makes it expensive and difficult to obtain. Moreover, TPCA-1 has some off-target effects, which may complicate the interpretation of the results in lab experiments.
Direcciones Futuras
Several future directions can be explored for TPCA-1. Firstly, the potential therapeutic applications of TPCA-1 in various diseases can be further explored in preclinical and clinical studies. Secondly, the mechanism of action of TPCA-1 can be further elucidated by studying its effects on the downstream targets of the NF-κB pathway. Thirdly, the off-target effects of TPCA-1 can be minimized by developing more selective inhibitors of the NF-κB pathway. Finally, the synthesis method of TPCA-1 can be optimized to make it more cost-effective and scalable for commercial production.
Métodos De Síntesis
TPCA-1 can be synthesized by a multi-step process starting from 2-chloro-N-(2-trifluoromethylphenyl)acetamide and 1-benzylpiperazine. The first step involves the reaction of 2-chloro-N-(2-trifluoromethylphenyl)acetamide with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt. The second step involves the addition of 1-benzylpiperazine to the reaction mixture, which leads to the formation of TPCA-1. The crude product can be purified by column chromatography to obtain pure TPCA-1.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB pathway, which is dysregulated in many diseases, including cancer, inflammatory disorders, and viral infections. TPCA-1 has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory disorders, such as rheumatoid arthritis, colitis, and asthma. Moreover, TPCA-1 has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus.
Propiedades
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-15-6-2-5-9-18(15)26-12-10-25(11-13-26)14-19(27)24-17-8-4-3-7-16(17)20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWWXDVFBFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5300166.png)

![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)
![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![(1-methyl-1H-imidazol-2-yl)[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5300230.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)